
N-(pyridin-3-ylcarbonyl)aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-ylcarbonyl)aspartic acid is a compound that combines the structural features of pyridine and aspartic acid. Pyridine is a nitrogen-containing heterocycle known for its significant clinical diversity and is a key component in many pharmaceuticals . Aspartic acid is an α-amino acid that plays a crucial role in the biosynthesis of proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylcarbonyl)aspartic acid typically involves the condensation of pyridine derivatives with aspartic acid or its derivatives. One common method is the use of side chain protecting groups on aspartic acid residues, such as allyl and Dmab esters, which are orthogonal to those used in Fmoc-strategy solid-phase peptide synthesis (SPPS) . After peptide assembly, these protecting groups are selectively removed, and the resulting free side chains are derivatized with a glycosylamine to afford the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale solid-phase synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The use of efficient protecting groups and optimized reaction conditions can significantly enhance the scalability of the synthesis process .
化学反应分析
Types of Reactions
N-(pyridin-3-ylcarbonyl)aspartic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the aspartic acid moiety is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives, while reduction of the carbonyl group can produce hydroxyl derivatives .
科学研究应用
N-(pyridin-3-ylcarbonyl)aspartic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-(pyridin-3-ylcarbonyl)aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the aspartic acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include N-acylated aspartic acid derivatives and N-substituted L-aspartic acids . These compounds share structural similarities with N-(pyridin-3-ylcarbonyl)aspartic acid but differ in their specific substituents and functional groups.
Uniqueness
This compound is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The combination of pyridine and aspartic acid in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
13839-28-6 |
|---|---|
分子式 |
C10H10N2O5 |
分子量 |
238.20 g/mol |
IUPAC 名称 |
2-(pyridine-3-carbonylamino)butanedioic acid |
InChI |
InChI=1S/C10H10N2O5/c13-8(14)4-7(10(16)17)12-9(15)6-2-1-3-11-5-6/h1-3,5,7H,4H2,(H,12,15)(H,13,14)(H,16,17) |
InChI 键 |
LSIRGZKVRFDTNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
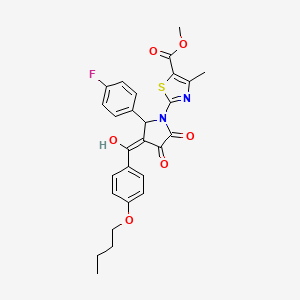
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)
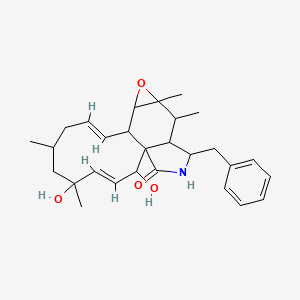
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
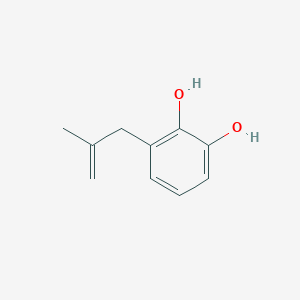
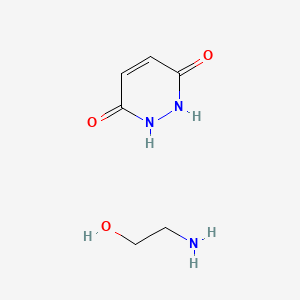

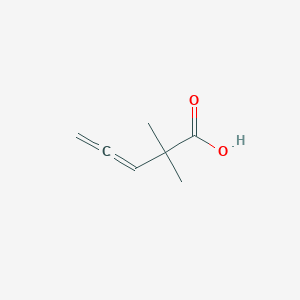

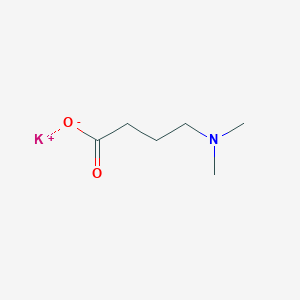
![[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate](/img/structure/B14151827.png)
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)

